[4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperidin-1-yl-methanone
Description
[4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperidin-1-yl-methanone is a pyridine-based boronic ester featuring a methyl group at the 4-position, a pinacol boronate (dioxaborolan) at the 5-position, and a piperidin-1-yl-methanone substituent at the 2-position. This structure positions it as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for biaryl bond formation . The piperidine-methanone moiety enhances solubility and may confer metabolic stability, making it relevant to medicinal chemistry and drug discovery pipelines .
Properties
IUPAC Name |
[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BN2O3/c1-13-11-15(16(22)21-9-7-6-8-10-21)20-12-14(13)19-23-17(2,3)18(4,5)24-19/h11-12H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOAZSHDJXRHIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperidin-1-yl-methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring and a dioxaborolane moiety. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉BNO₃ |
| Molecular Weight | 253.12 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to modulate receptor activities and enzyme functions that are critical in several physiological processes.
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors involved in inflammation and pain pathways.
- Enzyme Inhibition : It has potential inhibitory effects on enzymes related to metabolic pathways, which could be beneficial in treating metabolic disorders.
Anticancer Properties
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For example:
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In vitro Studies : In cell line assays, derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 3.5 A549 (Lung Cancer) 2.9 HCT116 (Colon Cancer) 4.1
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects. Preclinical models have demonstrated:
- Reduction in Neuroinflammation : The compound reduced levels of pro-inflammatory cytokines in models of neurodegenerative diseases.
Antimicrobial Activity
Preliminary tests indicate that the compound exhibits antimicrobial properties against certain bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted the efficacy of similar compounds in inhibiting tumor growth in xenograft models .
- Neuroprotective Study : Research indicated that derivatives of this compound could protect neuronal cells from apoptosis induced by oxidative stress .
- Antimicrobial Evaluation : A comprehensive evaluation showed promising results against both Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with specific biological targets, particularly in the realm of cancer treatment and neurological disorders.
Cancer Research
Recent studies have indicated that derivatives of this compound can inhibit key pathways involved in tumor growth. For instance, compounds with similar dioxaborolane moieties have shown promise as inhibitors of the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways, which are frequently overactivated in various cancers . The ability to modulate these pathways can lead to reduced cell proliferation and enhanced apoptosis in cancer cell lines.
Neuropharmacology
In addition to its anticancer properties, the compound's piperidine structure is often associated with neuroactive agents. Compounds containing piperidine rings have been explored for their efficacy in treating neurological disorders such as schizophrenia and depression. The modulation of neurotransmitter systems through such compounds presents a significant area of research .
Material Science Applications
The unique boron-containing structure of this compound opens avenues for applications in material science, particularly in the development of new polymers and catalysts.
Polymer Chemistry
Boron-containing compounds are valuable in the synthesis of advanced materials due to their ability to form cross-links within polymer matrices. This property can enhance the mechanical strength and thermal stability of polymers. The incorporation of 4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl-piperidin-1-yl-methanone into polymer formulations could lead to innovative materials with tailored properties for specific applications .
Catalysis
The presence of boron in the compound also suggests potential catalytic applications. Boron compounds are known to act as Lewis acids and can facilitate various organic reactions. Research into using this compound as a catalyst for reactions such as Suzuki coupling or other cross-coupling reactions could yield significant advancements in synthetic organic chemistry .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and analogous boronic esters:
*Molecular weights estimated based on analogous structures.
Reactivity in Cross-Coupling Reactions
- Electron Effects: The trifluoromethyl group in 3-(boronato)-5-CF3-pyridine (MW 273.06) enhances electrophilicity at the boron-bearing carbon, accelerating Suzuki coupling . In contrast, the target compound’s methyl and methanone groups provide moderate electron donation, balancing reactivity and stability .
- Positional Isomerism : Boronates at the 3- or 4-position (e.g., ) exhibit distinct regioselectivity compared to the 5-position in the target compound, influencing biaryl product geometries .
Physicochemical Properties
- Solubility: The piperidine-methanone group enhances hydrophilicity compared to tert-Boc-protected analogs (e.g., ), which may improve bioavailability in drug candidates.
- Lipophilicity: The trifluoromethyl group in increases logP (lipophilicity), whereas the target compound’s polar methanone group reduces logP, favoring aqueous solubility.
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into three key components:
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Pyridine core with methyl and boronic ester substituents.
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Piperidine-1-yl-methanone moiety.
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Coupling linkage between the pyridine and piperidine groups.
Retrosynthetic pathways prioritize the installation of the boronic ester group early in the synthesis due to its sensitivity to subsequent reaction conditions. The piperidine-methanone group is typically introduced via amide coupling or nucleophilic substitution.
Step-by-Step Preparation Methods
Boronic Ester Installation on the Pyridine Ring
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) group is introduced via halogen-boron exchange or direct borylation :
Halogen-Metal Exchange Followed by Borylation
A common approach involves lithiation of halogenated pyridines, followed by reaction with pinacolborane:
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Substrate : 5-Bromo-4-methylpyridin-2-amine.
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Borylation : Quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane yields the boronic ester.
Key Data :
Iridium-Catalyzed C–H Borylation
For substrates lacking directing groups, iridium catalysts enable regioselective borylation:
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Substrate : 4-Methylpyridine.
Advantages : Avoids pre-functionalized substrates but suffers from lower yields (≈50%) for electron-rich pyridines.
Piperidine-1-yl-Methanone Coupling
The piperidine-methanone group is introduced via amide bond formation or Friedel-Crafts acylation :
Amide Coupling with Piperidine
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Activation : React 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methylpyridine-2-carboxylic acid with thionyl chloride to form the acyl chloride.
-
Coupling : Treat with piperidine in dichloromethane (DCM) using triethylamine as a base.
Optimization :
Nucleophilic Aromatic Substitution
For electron-deficient pyridines, direct displacement of a leaving group (e.g., fluorine) with piperidine:
Challenges : Competing side reactions necessitate careful stoichiometry control.
Optimization and Mechanistic Insights
Suzuki-Miyaura Cross-Coupling
The boronic ester group enables late-stage functionalization via Suzuki coupling:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | |
| Base | Cs₂CO₃ | |
| Solvent | Dioxane/H₂O (4:1) | |
| Temperature | 110°C (microwave) | |
| Yield (aryl halide) | 75–89% |
Mechanism : Oxidative addition of the aryl halide to Pd⁰, transmetallation with the boronic ester, and reductive elimination.
Protecting Group Strategies
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Boronic ester stability : Pinacol esters resist protodeboronation under acidic conditions but require protection during amide coupling.
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Piperidine protection : tert-butoxycarbonyl (Boc) groups prevent undesired side reactions during acylation.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Cost-Effective Catalysts
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Palladium recovery : Use of polymer-supported Pd catalysts reduces metal leaching.
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Solvent recycling : Dioxane/water mixtures are distilled and reused.
Emerging Methodologies
Continuous Flow Synthesis
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis involves coupling the pyridine-boronic ester moiety with the piperidine-methanone group. Key steps include:
- Boronation: Introduce the dioxaborolane group via Miyaura borylation under inert atmosphere (e.g., argon), using Pd(dppf)Cl₂ as a catalyst and potassium acetate as a base in dimethylformamide (DMF) at 80–90°C for 12–18 hours .
- Coupling Reactions: Optimize Suzuki-Miyaura cross-coupling by varying solvents (THF or DMF) and temperatures (60–100°C) to enhance yields .
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .
Q. Table 1: Comparison of Synthetic Conditions
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Boronation | DMF | Pd(dppf)Cl₂ | 85 | 70–75 |
| Coupling | THF | Pd(PPh₃)₄ | 70 | 65–70 |
| Purification | Ethanol | – | RT | 95+ |
Q. Which analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to verify substitution patterns (e.g., pyridine protons at δ 7.8–8.5 ppm; boronate methyl groups at δ 1.2–1.4 ppm) .
- High-Performance Liquid Chromatography (HPLC): Employ a C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm to assess purity (>98%) .
- Mass Spectrometry (MS): ESI-MS in positive ion mode confirms molecular weight (calc. 371.24 g/mol; observed [M+H]⁺ at m/z 372.25) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?
Methodological Answer: Contradictions often arise from impurities, solvent effects, or conformational isomers. Strategies include:
- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, differentiate piperidine ring protons from pyridine signals .
- Variable Temperature NMR: Identify dynamic processes (e.g., hindered rotation in the piperidine-methanone group) by analyzing shifts at 25°C vs. 50°C .
- Cross-Validation: Compare HPLC retention times with MS data to rule out co-eluting impurities .
Q. What strategies improve the compound’s stability under varying pH and temperature conditions?
Methodological Answer: The boronate ester is sensitive to hydrolysis. Stability studies should:
- pH Screening: Store solutions in anhydrous DMSO or THF (pH 7–9) to minimize boronate cleavage. Avoid aqueous buffers below pH 5 .
- Thermal Analysis: Use differential scanning calorimetry (DSC) to identify decomposition points (observed melting point: 144–145°C) .
- Lyophilization: For long-term storage, lyophilize the compound under vacuum and store at –20°C in amber vials .
Q. How does the boronate group influence reactivity in cross-coupling reactions, and how can side products be minimized?
Methodological Answer: The dioxaborolane group enables Suzuki couplings but may hydrolyze or form protodeboronation byproducts. Mitigation strategies:
Q. Table 2: Common Side Products and Solutions
| Side Product | Cause | Solution |
|---|---|---|
| Protodeboronation | Acidic conditions | Use pH-neutral buffers |
| Hydrolysis | Moisture in solvent | Dry solvents over 3Å MS |
| Homocoupling | Oxidative conditions | Add reductant (Na₂SO₃) |
Q. What computational methods predict the compound’s solubility and reactivity in novel reaction systems?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., boronate vs. pyridine regions) .
- Molecular Dynamics (MD): Simulate solubility parameters in mixed solvents (e.g., DMF/water) to guide experimental design .
- QSPR Models: Relate logP (calculated: 2.8) to experimental solubility using Abraham descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
